5-Bromo-7-ethylindoline-2,3-dione
Overview
Description
5-Bromo-7-ethylindoline-2,3-dione is a chemical compound that belongs to the family of indole-2,3-diones, derived from indole . It has a molecular weight of 254.08 g/mol .
Molecular Structure Analysis
The molecular formula of 5-Bromo-7-ethylindoline-2,3-dione is C10H8BrNO2 . The exact mass is 252.97400 and it has a LogP value of 2.28430 . Detailed structural analysis such as single-crystal X-ray diffraction or Hirshfeld surface analysis are not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-7-ethylindoline-2,3-dione are not fully detailed in the current literature. It has a molecular weight of 254.08000 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Antiproliferative/Cytotoxic Activity
5-Bromo derivatives of indole phytoalexins, which include 5-Bromo-7-ethylindoline-2,3-dione, have been screened for antiproliferative/cytotoxic activity against human cancer cell lines . Some analogues have shown activity that is better or comparable to that of cisplatin, a common chemotherapy drug .
Antifungal Activities
Indole phytoalexins, which include 5-Bromo-7-ethylindoline-2,3-dione, exhibit a wide range of antifungal activities .
Antibacterial Effect
These compounds also have moderate antibacterial effects .
Antiprotozoal Activity
Indole phytoalexins have been found to have antiprotozoal activity .
Anti-aggregation Effect
The anti-aggregation effect of these compounds has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .
Cancer Chemopreventive Properties
Indole phytoalexins have been shown to have cancer chemopreventive properties . High consumption of cruciferous vegetables, which are prolific producers of indole phytoalexins, may decrease human cancer risk .
Use in Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include 5-Bromo-7-ethylindoline-2,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis .
Use in Organic Synthesis and Photochromic Materials
These compounds have applications in organic synthesis and photochromic materials .
Safety and Hazards
properties
IUPAC Name |
5-bromo-7-ethyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-5-3-6(11)4-7-8(5)12-10(14)9(7)13/h3-4H,2H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGQHGOEVARVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429038 | |
Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-ethylindoline-2,3-dione | |
CAS RN |
34921-60-3 | |
Record name | 5-bromo-7-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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